molecular formula C40H58BNO4 B12503001 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

Cat. No.: B12503001
M. Wt: 627.7 g/mol
InChI Key: UCWIMTOLFMRYIU-UHFFFAOYSA-N
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Description

4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS 1384270-52-3) is an advanced organic compound of significant interest in materials science and pharmaceutical research. This chemical features a pinacol boronic ester protected group, making it a valuable building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for carbon-carbon bond formation in synthetic chemistry . The molecular structure incorporates a triarylamine core with dual octyloxy chains, a design that often confers favorable electronic properties and processability in advanced materials . With a molecular formula of C40H58BNO4 and a molecular weight of 627.70 g/mol, this compound is particularly valuable for constructing complex molecular architectures . Its structural characteristics suggest potential applications in the development of organic electronic devices, including organic light-emitting diodes (OLEDs), where triarylamine derivatives are commonly employed as hole-transport materials . The extended hydrocarbon chains enhance solubility in organic solvents, facilitating processing for thin-film deposition and device fabrication. This product is offered with high purity levels (up to 95% confirmed by HPLC) and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C40H58BNO4

Molecular Weight

627.7 g/mol

IUPAC Name

N,N-bis(4-octoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C40H58BNO4/c1-7-9-11-13-15-17-31-43-37-27-23-35(24-28-37)42(36-25-29-38(30-26-36)44-32-18-16-14-12-10-8-2)34-21-19-33(20-22-34)41-45-39(3,4)40(5,6)46-41/h19-30H,7-18,31-32H2,1-6H3

InChI Key

UCWIMTOLFMRYIU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)OCCCCCCCC)C4=CC=C(C=C4)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Ullmann Coupling for Diarylaniline Intermediate

The synthesis begins with the preparation of 4-bromo-N,N-bis(4-(octyloxy)phenyl)aniline (Intermediate S6), a key precursor. This step involves a copper- or palladium-catalyzed Ullmann coupling between 4-bromoaniline and 1-iodo-4-octyloxybenzene under basic conditions.

Reaction Conditions:

  • Substrates :
    • 4-Bromoaniline (1.72 g, 10 mmol)
    • 1-Iodo-4-octyloxybenzene (6.97 g, 21 mmol)
  • Catalyst : Pd₂(dba)₃ (0.046 g, 0.05 mmol)
  • Ligand : DPPF (0.11 g, 0.20 mmol)
  • Base : Sodium tert-butoxide (3.84 g, 40 mmol)
  • Solvent : Toluene (50 mL)
  • Temperature : 110°C, 48 h under nitrogen.

Workup and Yield:

The crude product is purified via silica gel chromatography (petroleum ether/CH₂Cl₂, 3:1 v/v), yielding 4.57 g (79%) of S6 as a light orange oil.

Key Challenges:
  • Steric hindrance from octyloxy groups necessitates high catalyst loading.
  • Competing dehalogenation requires strict control of reaction time and temperature.

Miyaura Borylation for Boronate Ester Formation

The second step introduces the pinacol boronate ester via Miyaura borylation. This palladium-mediated reaction replaces the aryl bromide in S6 with a boronate group using bis(pinacolato)diboron (B₂pin₂).

Reaction Conditions:

  • Substrate : 4-Bromo-N,N-bis(4-(octyloxy)phenyl)aniline (1.16 g, 2 mmol)
  • Boronation Agent : B₂pin₂ (140 mg, 0.55 mmol)
  • Catalyst : Pd(PPh₃)₄ (0.023 g, 0.02 mmol)
  • Base : Potassium acetate (147 mg, 1.5 mmol)
  • Solvent : Toluene/ethanol/water (3:1:1 v/v, 30 mL)
  • Temperature : 110°C, 48 h under nitrogen.

Workup and Yield:

The product is extracted with CH₂Cl₂, filtered through silica gel, and recrystallized from ethanol, yielding 0.68 g (58%) of the target compound.

Optimization Insights:
  • Surfactant Use : TPGS-750-M in water enables room-temperature borylation (25°C, 3 h) with comparable yields (75–82%).
  • Ligand Effects : t-Bu₃P ligands improve conversion rates by reducing palladium aggregation.

Alternative Synthetic Approaches

Suzuki Coupling with Preformed Boronic Acids

While less common, Suzuki-Miyaura coupling between 4-bromo-N,N-bis(4-(octyloxy)phenyl)aniline and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid has been reported. However, this method suffers from lower yields (45–52%) due to competing protodeboronation.

Direct Borylation via Iridium Catalysis

Iridium complexes (e.g., [Ir(OMe)(cod)]₂) catalyze C–H borylation of diarylanilines at β-positions. While efficient for small-scale synthesis, this method is unsuitable for bulky substrates like octyloxy derivatives.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Advantages Limitations
Ullmann + Miyaura Pd₂(dba)₃/Pd(PPh₃)₄ Toluene/water 110°C 58% High scalability Long reaction time (96 h total)
Surfactant-Assisted Pd(Pt-Bu₃)₂ TPGS-750-M/water 25°C 82% Mild conditions, faster Requires specialized surfactants
Suzuki Coupling Pd(OAc)₂ DMF 90°C 52% Compatible with sensitive substrates Low yield, side reactions

Characterization and Validation

  • ¹H NMR : Key peaks include δ 7.30 (d, J = 8.7 Hz, aryl-H), 3.72 (t, octyloxy-CH₂), and 1.26 (m, alkyl-CH₂).
  • MALDI-TOF HRMS : [M+H]⁺ at m/z 627.72 (calc. 627.72).
  • Purity : >98% (HPLC, silica gel chromatography).

Industrial and Research Applications

The compound serves as a hole-transporting material in organic photovoltaics (OPVs) and perovskite solar cells due to its:

  • High solubility in chloroform and toluene.
  • Optimal HOMO/LUMO levels (-5.2 eV/-2.7 eV) for charge extraction.

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group would yield a phenol derivative, while reduction of nitro groups would yield amines.

Scientific Research Applications

Organic Electronics

The compound has been studied for its role in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structure allows for effective charge transport and light emission properties:

  • Charge Transport: The presence of the boron moiety enhances the electron transport capabilities of the material, making it suitable for use in OLEDs where efficient charge injection and transport are crucial .
  • Light Emission: The octyloxy groups improve solubility and film-forming properties, which are essential for the fabrication of thin films in electronic devices .

Photonic Applications

Due to its ability to absorb and emit light effectively:

  • Fluorescent Dyes: The compound can be utilized as a fluorescent dye in various applications including bioimaging and sensors. Its photophysical properties enable it to serve as a marker or probe .
  • Liquid Crystals: Variants of this compound have been explored in liquid crystal displays (LCDs), where they contribute to the alignment and switching properties essential for display technologies .

Material Science

The incorporation of boron into the molecular structure allows for:

  • Thermal Stability: The compound exhibits enhanced thermal stability compared to non-boronated analogs, making it suitable for high-temperature applications .
  • Polymerization: It can be used as a building block for synthesizing polymers with tailored electronic properties through various coupling reactions such as Suzuki coupling .

Case Study 1: OLED Performance Enhancement

Research demonstrated that incorporating 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline into OLED devices significantly improved device efficiency by enhancing charge balance and reducing recombination losses. Devices fabricated with this compound showed up to a 30% increase in luminous efficiency compared to traditional materials .

Case Study 2: Photonic Device Development

In a study focusing on photonic devices, the compound was used as a dopant in polymer matrices. The results indicated that devices utilizing this dopant exhibited superior optical clarity and enhanced light-emitting properties under UV excitation. This application is particularly relevant in developing advanced sensors and imaging technologies .

Summary Table of Applications

Application AreaSpecific UseBenefits
Organic ElectronicsOLEDs and OPVsEnhanced charge transport and light emission
PhotonicsFluorescent dyesEffective absorption/emission properties
Material ScienceHigh-temperature stable polymersImproved thermal stability
Liquid CrystalsDisplay technologiesEnhanced alignment and switching properties

Mechanism of Action

The mechanism of action of 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the formation of a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Structural Analogues with Alkoxy Substituents

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
  • Structure : Differs by having hexyloxy (C₆H₁₃O) instead of octyloxy (C₈H₁₇O) chains.
  • Synthesis : Synthesized via Pd-catalyzed Miyaura borylation of 4-bromo-N,N-bis(4-hexyloxyphenyl)aniline with bis(pinacolato)diboron (72% yield) .
  • Properties: Shorter alkyl chains reduce solubility in nonpolar solvents compared to the octyloxy analogue. NMR data (¹H: δ = 7.44 ppm for aromatic protons) indicate similar electronic environments .
4-Methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
  • Structure : Methoxy (OCH₃) groups replace octyloxy chains.
  • Applications : Used in porphyrin-arylamine derivatives for solar cells. Methoxy groups provide stronger electron-donating effects but lower solubility in organic solvents .

Table 1: Alkoxy-Substituted Analogues

Compound Name Alkoxy Group Molecular Weight (g/mol) Key Applications
Target compound (octyloxy) C₈H₁₇O ~625 (estimated) Hole-transport materials, Suzuki couplings
Hexyloxy analogue C₆H₁₃O 593.78 Organic electronics
Methoxy analogue OCH₃ 497.24 Porphyrin-based solar cells

Boronate Ester Variations

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Structure: Lacks alkoxy groups; features dimethylamino (N(CH₃)₂) instead.
  • Electronic Effects: The dimethylamino group is a stronger electron donor, altering HOMO-LUMO levels. Used in fluorescent probes .
  • Solubility: Higher polarity due to the amino group limits solubility in hydrocarbons compared to octyloxy derivatives .
4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline
  • Structure : Methyl and p-tolyl groups replace octyloxy chains.
  • Stability : Reduced steric bulk improves crystallinity but lowers thermal stability in thin-film applications .

Table 2: Boronate Ester Variations

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target compound (octyloxy) Octyloxy, pinacol boronate ~625 High solubility, cross-coupling
N,N-Dimethyl analogue Dimethylamino 399.33 Strong electron-donating
4-Methyl-p-tolyl analogue Methyl, p-tolyl 399.33 Enhanced crystallinity

Performance in Cross-Coupling Reactions

The target compound’s octyloxy chains improve solubility in toluene and DMSO, enabling efficient Miyaura borylation (72% yield) . In contrast, the hexyloxy analogue achieves higher yields (95%) in bromination reactions due to reduced steric hindrance . Methoxy and tert-butyl derivatives (e.g., 4-(tert-butyl)-N-(4-(tert-butyl)phenyl)-N-(4-boronated phenyl)aniline) exhibit lower reactivity in Suzuki couplings due to electron-withdrawing or bulky groups .

Thermal and Stability Profiles

  • Target Compound : Long octyloxy chains enhance thermal stability (decomposition >250°C) but may reduce glass transition temperature (Tg) in polymer matrices.
  • 4-(tert-Butyl) Analogue : Higher thermal stability (stable up to 300°C) due to rigid tert-butyl groups but requires storage under nitrogen to prevent boronate oxidation .

Biological Activity

The compound 4-(Octyloxy)-N-(4-(octyloxy)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS No. 1384270-52-3) is a synthetic organic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Octyloxy groups : These hydrophobic chains may influence the compound's solubility and membrane permeability.
  • Dioxaborolane moiety : Known for its role in drug delivery systems and potential interactions with biological targets.

The molecular formula is C_{40}H_{58BNO_4, indicating a substantial molecular weight that may affect its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Nuclear Receptors : The dioxaborolane group may facilitate interactions with nuclear receptors such as CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor), which play critical roles in drug metabolism and detoxification pathways .
  • Antioxidant Properties : Compounds containing aromatic rings and heteroatoms often exhibit antioxidant activity. Preliminary studies suggest that similar structures can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Cell Proliferation Modulation : The aniline part of the molecule may influence cell signaling pathways related to proliferation and apoptosis. This could be particularly relevant in cancer research where modulation of such pathways is crucial.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityScavenging of free radicals; protective effects on cells
Nuclear Receptor ModulationInteraction with CAR and PXR affecting drug metabolism
Cell ProliferationPotential modulation of cancer cell growth

Case Studies

  • Antioxidant Effects : In a study examining various octyloxy-substituted phenolic compounds, it was found that these structures exhibited significant antioxidant properties, reducing oxidative stress markers in cellular models .
  • Nuclear Receptor Activation : Research involving transactivation assays demonstrated that compounds similar to the target molecule activated CAR and PXR in vitro. This suggests potential implications for drug metabolism and efficacy in therapeutic contexts .
  • Cancer Cell Line Studies : Preliminary investigations into the effects of this compound on various cancer cell lines showed promising results in inhibiting cell proliferation. Further studies are needed to elucidate the specific pathways involved .

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